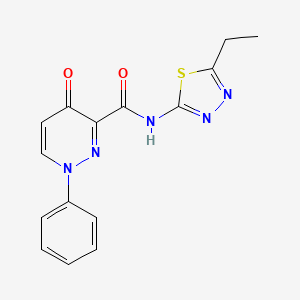![molecular formula C23H24N4O4S2 B11382100 3-(benzylsulfonyl)-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11382100.png)
3-(benzylsulfonyl)-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzylsulfonyl)-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide is a complex organic compound that features a unique combination of functional groups, including a benzylsulfonyl moiety, a pyrrolidinone ring, and a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring is often introduced via a condensation reaction between an appropriate amine and a keto acid or ester.
Attachment of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced through a sulfonylation reaction, typically using benzylsulfonyl chloride and a base such as triethylamine.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
化学反応の分析
反応の種類
酸化: この化合物は、特にベンジルスルホニル基の硫黄原子で酸化反応を起こし、スルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応は、ピロリジノン環のカルボニル基を標的にし、アルコールに変換する可能性があります。
置換: この化合物の芳香環は、求電子置換反応を起こし、さまざまな置換基を導入する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸 (m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: 求電子置換は、ニトロ化混合物 (HNO3/H2SO4)、ハロゲン (Br2、Cl2)、およびフリーデル・クラフツ触媒 (AlCl3) などの試薬によって促進できます。
主な生成物
酸化: スルホキシドとスルホン。
還元: アルコールと還元されたピロリジノン誘導体。
置換: 使用した求電子剤に応じて、さまざまな置換された芳香族化合物。
4. 科学研究への応用
化学
有機合成において、この化合物はより複雑な分子のビルディングブロックとして役立ちます。そのユニークな構造は、さまざまな化学修飾を可能にするため、新しい合成手法の開発に役立ちます。
生物学
この化合物の潜在的な生物活性を考えると、創薬と開発の候補になります。生物学的標的との相互作用に応じて、酵素阻害、受容体調節、または抗菌活性などの特性を示す可能性があります。
医学
医薬品化学において、この化合物は治療の可能性を探求できます。その構造的特徴は、特定のタンパク質や酵素と相互作用する可能性を示唆しており、新しい医薬品の開発のための潜在的なリード化合物になります。
産業
産業部門では、この化合物は、ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用できます。その官能基は、さまざまな化学修飾を可能にするため、特性が調整された材料を設計できます。
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity, depending on its interaction with biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific proteins or enzymes, making it a potential lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for various chemical modifications, enabling the design of materials with tailored characteristics.
作用機序
3-(ベンジルスルホニル)-N-{5-[1-(4-メチルフェニル)-5-オキソピロリジン-3-イル]-1,3,4-チアゾール-2-イル}プロパンアミドの作用機序は、その特定の用途によって異なります。生物学的コンテキストでは、酵素や受容体と相互作用し、その活性を阻害または調節する可能性があります。ベンジルスルホニル基は活性部位と相互作用する可能性があり、一方、チアゾール環とピロリジノン環は結合親和性と特異性を高める可能性があります。
類似化合物との比較
類似化合物
3-(ベンジルスルホニル)-N-{4-[(4-メチルフェニル)スルファモイル]フェニル}プロパンアミド: 構造は似ていますが、置換基が異なり、化学的および生物学的特性が異なる可能性があります。
3-(ベンジルスルホニル)-N-{5-[1-(4-メチルフェニル)-5-オキソピロリジン-3-イル]-1,3,4-チアゾール-2-イル}アセトアミド: プロパンアミド基の代わりにアセトアミド基を持つ、密接に関連した化合物です。
独自性
3-(ベンジルスルホニル)-N-{5-[1-(4-メチルフェニル)-5-オキソピロリジン-3-イル]-1,3,4-チアゾール-2-イル}プロパンアミドの独自性は、明確な化学反応性と潜在的な生物活性を付与する官能基の組み合わせにあります。これは、研究と産業におけるさまざまな用途のための汎用性の高い化合物です。
特性
分子式 |
C23H24N4O4S2 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC名 |
3-benzylsulfonyl-N-[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C23H24N4O4S2/c1-16-7-9-19(10-8-16)27-14-18(13-21(27)29)22-25-26-23(32-22)24-20(28)11-12-33(30,31)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3,(H,24,26,28) |
InChIキー |
ZPGBCZWDAPXWDX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCS(=O)(=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methoxybenzamide](/img/structure/B11382017.png)
![3-ethyl-N-(4-ethylphenyl)-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11382024.png)
![2-(1,3-Benzodioxol-5-yl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11382030.png)

![4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11382033.png)
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11382037.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide](/img/structure/B11382053.png)
![(4-Benzylpiperazin-1-yl){5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}methanone](/img/structure/B11382063.png)
![2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11382064.png)

![N-(3-chlorophenyl)-4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B11382078.png)

![3-(2-ethoxyphenyl)-5-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11382081.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B11382087.png)
